

Pharmacological profile and biological activity of 2,2'-Oxybis(n,n-diethylethanamine)

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Compound of Interest

Compound Name: 2,2'-Oxybis(n,n-diethylethanamine)

Cat. No.: B1595663

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An In-depth Technical Guide on 2,2'-Oxybis(n,n-diethylethanamine)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile and biological activity of **2,2'-Oxybis(n,n-diethylethanamine)** (CAS No: 3030-43-1). The document collates available data on its chemical properties, purported biological activities, and toxicological information for related compounds. It also presents a generalized experimental protocol relevant to its claimed anti-allergic effects and visualizes a potential signaling pathway and an experimental workflow. A notable discrepancy in the chemical classification of this compound is also addressed.

Chemical and Physical Properties

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine and an ether. While some commercial suppliers describe it as a benzimidazole derivative, its chemical structure, confirmed by its IUPAC name and SMILES notation, does not contain a benzimidazole moiety.^{[1][2]} This suggests a likely misclassification in some product descriptions.

Table 1: Physicochemical Properties of **2,2'-Oxybis(n,n-diethylethanamine)**

| Property | Value | Source |
|---------------------|--|--------|
| CAS Number | 3030-43-1 | [1][2] |
| Molecular Formula | C ₁₂ H ₂₈ N ₂ O | [1][2] |
| Molecular Weight | 216.36 g/mol | [1] |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | [2] |
| SMILES | <chem>CCN(CC)CCOCCN(CC)CC</chem> | [1] |
| pKa (Predicted) | 10.05 ± 0.25 | [3] |
| Solubility in Water | 50 g/L at 25 °C | [3] |

Pharmacological Profile and Biological Activity

Information on the specific pharmacological profile of **2,2'-Oxybis(n,n-diethylethanamine)** is limited in peer-reviewed literature. The primary source of information regarding its biological activity comes from a commercial supplier, which claims the following activities.[1][4]

Phosphodiesterase Inhibition

2,2'-Oxybis(n,n-diethylethanamine) is reported to be an inhibitor of phosphodiesterases (PDEs).[1][4] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which can have a wide range of physiological effects. However, quantitative data such as IC₅₀ values and the specific PDE isoforms inhibited by this compound are not publicly available.

Cardiac Effects

The compound has been shown to be effective in the treatment of cardiac disorders.[1][4] This activity is likely related to its PDE inhibitory action, as PDE inhibitors are a known class of drugs used in the management of heart failure. By increasing cAMP levels in cardiac myocytes, PDE inhibitors can enhance cardiac contractility (inotropic effect). Without specific experimental

data on cardiac electrophysiology or contractility, the precise cardiac effects of this compound remain speculative.

Anti-Allergic Activity

2,2'-Oxybis(n,n-diethylethanamine) is also reported to have anti-allergic properties.[1][4] This effect could be mediated through the stabilization of mast cells, which would be consistent with an increase in intracellular cAMP, a known mechanism for inhibiting mast cell degranulation and the release of histamine and other inflammatory mediators.

Toxicology

Specific toxicological data for **2,2'-Oxybis(n,n-diethylethanamine)** is not readily available. However, data for the structurally related compound, 2,2'-Oxybis(N,N-dimethylethanamine) (CAS: 3033-62-3), is available and may provide some indication of the potential toxicity profile. It is important to note that the diethyl and dimethyl analogs may have different toxicological properties.

Table 2: Acute Toxicity of 2,2'-Oxybis(N,N-dimethylethanamine)

| Test | Species | Route | Value | Source |
|------|---------|-----------------|-----------------|--------|
| LD50 | Rat | Oral | 1070 mg/kg | |
| LC50 | - | Inhalation (4h) | 11 mg/l (vapor) | |
| LD50 | - | Dermal | 300 mg/kg | |

For comparison, the parent compound, 2,2'-Oxybis(ethanol) (Diethylene glycol, DEG), has a low acute toxicity profile with an oral LD50 in rats of 15600 mg/kg.[5]

Experimental Protocols

Detailed experimental protocols for studies involving **2,2'-Oxybis(n,n-diethylethanamine)** are not published. However, a general protocol for a mast cell stabilization assay, which would be used to investigate its anti-allergic activity, is provided below.

Mast Cell Stabilization Assay

This assay evaluates the ability of a test compound to inhibit the degranulation of mast cells and the release of inflammatory mediators.^[6]

Materials:

- Rat basophilic leukemia (RBL-2H3) cells
- RPMI buffer
- Compound 48/80 (mast cell degranulator) or specific antigen for sensitized cells
- Test compound (**2,2'-Oxybis(n,n-diethylethanamine)**)
- Disodium cromoglycate (positive control)
- Neutral red or toluidine blue stain

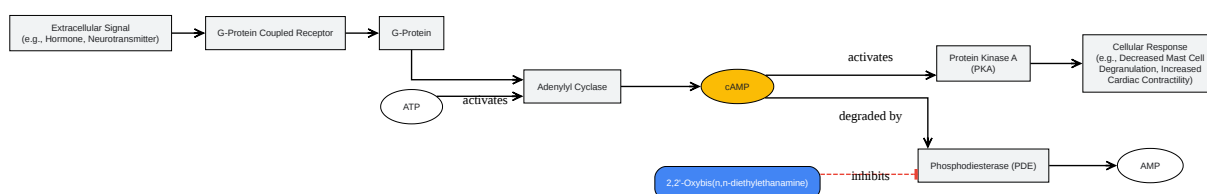
Procedure:

- Culture RBL-2H3 cells in appropriate media.
- Divide cells into groups: control, positive control (Disodium cromoglycate), and test compound groups at various concentrations.
- Pre-incubate the cells with the test compound or controls for a specified period.
- Induce degranulation by adding a secretagogue like compound 48/80.
- After incubation, centrifuge the cell suspension to separate the supernatant and cell pellet.
- The supernatant can be used to quantify the release of mediators like histamine or β -hexosaminidase.
- The cell pellet can be stained (e.g., with toluidine blue) to microscopically observe the percentage of degranulated versus granulated mast cells.
- Calculate the percentage inhibition of degranulation for the test compound compared to the control group.

Visualizations

Putative Signaling Pathway

The following diagram illustrates the potential signaling pathway modulated by **2,2'-Oxybis(n,n-diethylethanamine)** based on its claimed phosphodiesterase inhibitory activity.



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Caption: Putative signaling pathway of **2,2'-Oxybis(n,n-diethylethanamine)**.

Experimental Workflow

The diagram below outlines a general workflow for evaluating the in vitro anti-allergic activity of **2,2'-Oxybis(n,n-diethylethanamine)**.



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Caption: General workflow for in vitro anti-allergic activity assessment.

Conclusion

2,2'-Oxybis(n,n-diethylethanamine) is a compound with purported pharmacological activities, including phosphodiesterase inhibition, and potential applications in cardiac and allergic disorders. However, there is a significant lack of publicly available, peer-reviewed data to substantiate these claims and to provide a detailed understanding of its mechanism of action, potency, and safety profile. Furthermore, the classification of this molecule as a benzimidazole derivative by some suppliers is inconsistent with its known chemical structure. Further research is required to validate the claimed biological activities and to establish a comprehensive pharmacological and toxicological profile for this compound.

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